molecular formula C16H18N4O B5889295 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5889295
M. Wt: 282.34 g/mol
InChI Key: SDKRFFHTLUIGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to increase the production of reactive oxygen species, which can induce oxidative stress and damage to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. One area of research could focus on the development of new synthetic methods to improve its solubility and bioavailability. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is a chemical compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been reported in several studies. One of the most commonly used methods involves the reaction of 2-amino-4-methylphenol with 2-chloroacetonitrile in the presence of sodium hydroxide to yield 2-(2-methylphenyl)-4-methyl-1,3-oxazole-5-carbonitrile. The resulting compound is then reacted with piperazine in the presence of a base to yield the desired product.

Scientific Research Applications

2-(2-methylphenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. Several studies have reported its antitumor, antimicrobial, and antifungal activities. It has also been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and pancreatic cancer cells.

properties

IUPAC Name

2-(2-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-5-3-4-6-13(12)15-18-14(11-17)16(21-15)20-9-7-19(2)8-10-20/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKRFFHTLUIGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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